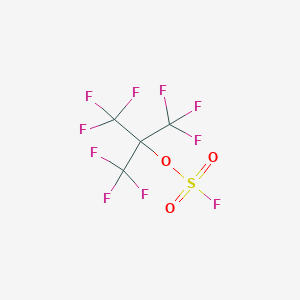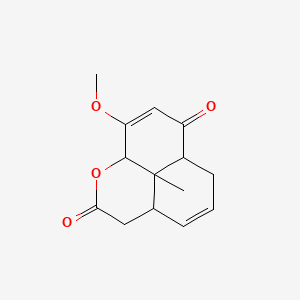
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound belonging to the naphthopyran family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphtho(1,8-bc)pyran derivatives, including this compound, can be achieved through various methods. One efficient approach involves the rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is known for its straightforward and efficient process, allowing for the formation of naphtho(1,8-bc)pyran derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of rhodium catalysts and the optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings. Additionally, the scalability of the process and the availability of raw materials are important factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho(1,8-bc)pyran-2,7-dione derivatives can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphtho(1,8-bc)pyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Naphtho(1,8-bc)pyran-2,7-dione derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Industry: These compounds are used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphtho(1,8-bc)pyran-2,7-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors or activators of enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific structure and substituents of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphtho(1,8-bc)pyran-7,8-dione, 6,9-dimethyl-3-(4-methyl-3-pentenyl)-
- 1,8-Naphthalic anhydride (Naphtho[1,8,8a-c,d]pyran-1,3-dione)
- 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-
Uniqueness
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- is unique due to its specific substituents and stereochemistry, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
104199-21-5 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
12-methoxy-13-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C14H16O4/c1-14-8-4-3-5-9(14)10(15)7-11(17-2)13(14)18-12(16)6-8/h3-4,7-9,13H,5-6H2,1-2H3 |
Clé InChI |
FQTQCERPJYOFAF-UHFFFAOYSA-N |
SMILES canonique |
CC12C3CC=CC1CC(=O)OC2C(=CC3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
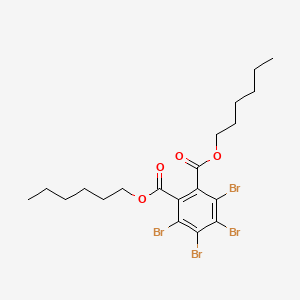

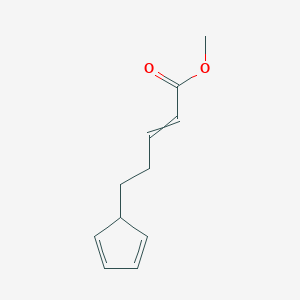
![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
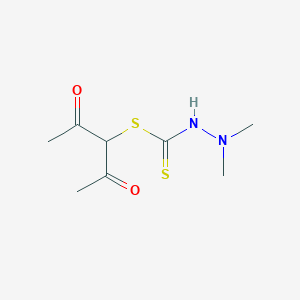


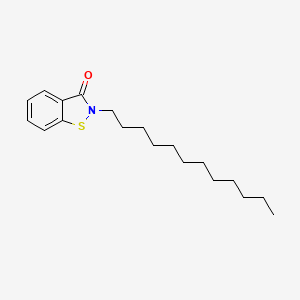
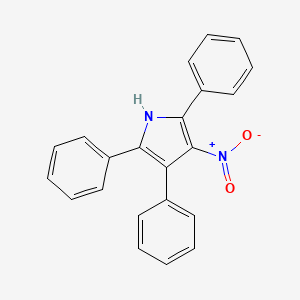

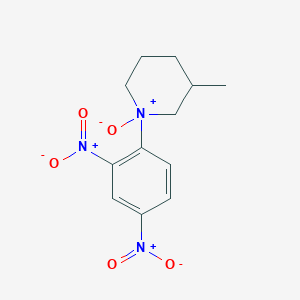
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
